1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride is a chemical compound with the molecular formula C9H21N3·3HCl. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride typically involves the reaction of 1-(2-aminoethyl)piperidine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter signaling pathways, making it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride can be compared with similar compounds such as:
1-[2-(Dimethylamino)ethyl]piperidine: Lacks the trihydrochloride component, affecting its solubility and reactivity.
4-(Dimethylamino)piperidine: Similar structure but different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its trihydrochloride form, which enhances its solubility and stability in various applications .
Properties
CAS No. |
1609396-51-1 |
---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-11(2)7-8-12-5-3-9(10)4-6-12;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
QHCHHSQEBUMZEA-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCC(CC1)N.Cl.Cl.Cl |
Canonical SMILES |
CN(C)CCN1CCC(CC1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.